(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol
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Overview
Description
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is a chiral compound featuring an imidazole ring attached to a phenyl group, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment to the Phenyl Group: The imidazole ring is then attached to a phenyl group through a substitution reaction, which can be facilitated by various catalysts and reagents.
Introduction of the Ethanol Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The imidazole ring can participate in substitution reactions, where different substituents can be introduced to the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various catalysts and reagents depending on the desired substituent.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both an imidazole ring and an ethanol moiety. This combination of structural features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
2137057-45-3 |
---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.2 |
Purity |
95 |
Origin of Product |
United States |
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